3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound It is characterized by its unique cyclopropane ring structure and the presence of both dichloroethenyl and acetamidophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.
Introduction of the Dichloroethenyl Group: This step involves the addition of a dichloroethenyl group to the cyclopropane ring, often through a halogenation reaction.
Attachment of the Acetamidophenyl Group: This can be done through an amide coupling reaction, where an acetamidophenyl derivative is reacted with the cyclopropane intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dichloroethenyl group may be oxidized to form various products.
Reduction: Reduction reactions can target the cyclopropane ring or the dichloroethenyl group, leading to different reduced forms.
Substitution: The acetamidophenyl group can participate in substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Study of Reaction Mechanisms: Researchers can use this compound to study the mechanisms of cyclopropane ring reactions.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Mechanism of Action
The mechanism by which 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The dichloroethenyl group may interact with enzymes or receptors, while the cyclopropane ring can influence the compound’s overall stability and reactivity. The acetamidophenyl group may contribute to binding affinity with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-dichloroethenyl)-N-(4-nitrophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- 3-(2,2-dichloroethenyl)-N-(4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxamide
Uniqueness
The presence of the acetamidophenyl group in 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity and chemical reactivity, making it unique in its applications.
Properties
Molecular Formula |
C16H18Cl2N2O2 |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-9(21)19-10-4-6-11(7-5-10)20-15(22)14-12(8-13(17)18)16(14,2)3/h4-8,12,14H,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
LDXWVWBTIBPGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.